Clenproperol-d7
Overview
Description
Clenproperol-d7 is an isotopically labeled compound of the β-agonist, clenproperol . It is used as a reference material in forensic and toxicology studies . The molecular formula of this compound is C11 2H7 H9 Cl2 N2 O and its molecular weight is 270.21 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [2H]C([2H])([2H])C([2H])(NCC(O)c1cc(Cl)c(N)c(Cl)c1)C([2H])([2H])[2H] and the InChI key JXUDZCJTCKCTQK-NWOXSKRJSA-N .
Physical and Chemical Properties Analysis
This compound is a neat, analytical standard substance . It is suitable for HPLC and gas chromatography (GC) techniques . The product has a limited shelf life and the expiry date is mentioned on the label . It is recommended to store the product at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Characterization : Sun et al. (2016) reported an efficient synthesis of D6-clenproperol (Clenproperol-d6, not Clenproperol-d7) using deuterium isopropylamine. This synthesis achieved high isotopic abundance and excellent chemical purities, important for applications in research and drug testing (Sun et al., 2016).
Pharmacokinetic Studies : Li et al. (2022) utilized clevidipine-d7 as an internal standard in the quantitation of clevidipine and its metabolite in human whole blood. This study highlights the role of deuterium-labeled compounds in clinical pharmacokinetics and therapeutic drug monitoring (Li et al., 2022).
Molecularly Imprinted Polymers for Drug Extraction : Brambilla et al. (2001) developed molecularly imprinted polymers (MIPs) for the solid-phase extraction of clenbuterol and related drugs, including clenproperol, from biological samples. MIPs demonstrate high specificity and selectivity, essential for detecting low levels of these substances in complex matrices (Brambilla et al., 2001).
Determination in Biological Matrices : González-Antuña et al. (2014) developed a method using isotope dilution LC-ESI-MS/MS for the simultaneous determination of β2-agonists, including clenproperol, in human and bovine urine. The use of minimally 13C-labelled analogues demonstrates the utility of isotopically labeled standards in accurate quantification of these compounds (González-Antuña et al., 2014).
Drug Residue Analysis in Animal Products : Karamolegou et al. (2018) described a GC-MS methodology for identifying and quantifying β-agonist residues, including clenproperol, in liver and meat samples. This method is important for monitoring food safety and ensuring compliance with regulatory standards (Karamolegou et al., 2018).
Mechanism of Action
Target of Action
Clenproperol-d7 is a deuterium-labeled variant of Clenproperol . The primary target of this compound is the β2-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including bronchodilation, smooth muscle relaxation, and the modulation of immune and inflammatory responses .
Mode of Action
As a β2-adrenergic agonist , this compound binds to the β2-adrenergic receptor, mimicking the action of natural neurotransmitters such as adrenaline . This binding triggers a cascade of intracellular events, leading to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels further activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function .
Biochemical Pathways
The activation of the β2-adrenergic receptor by this compound affects several biochemical pathways. The most notable is the cAMP-dependent pathway , which leads to the activation of PKA . PKA can phosphorylate a wide range of target proteins, leading to changes in cell function. For instance, in smooth muscle cells, PKA activation leads to relaxation, which can help alleviate symptoms of conditions like asthma .
Pharmacokinetics
As a β2-adrenergic agonist, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the β2-adrenergic receptor by this compound can lead to a variety of cellular effects. In smooth muscle cells, this can result in relaxation, potentially providing relief from bronchospasm in conditions like asthma . In immune cells, β2-adrenergic receptor activation can modulate immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the β2-adrenergic receptor, and individual patient factors such as age, sex, and health status .
Safety and Hazards
Clenproperol-d7 is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If in eyes, rinse cautiously with water for several minutes . If skin or eye irritation persists, get medical advice or attention .
Biochemical Analysis
Biochemical Properties
Clenproperol-d7, like its parent compound Clenproperol, interacts with β2-adrenergic receptors . The nature of these interactions is agonistic, meaning this compound binds to these receptors and activates them .
Cellular Effects
The activation of β2-adrenergic receptors by this compound can have various effects on cells and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β2-adrenergic receptors This binding activates the receptors, leading to various downstream effects
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-NWOXSKRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746802 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-09-4 | |
Record name | 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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